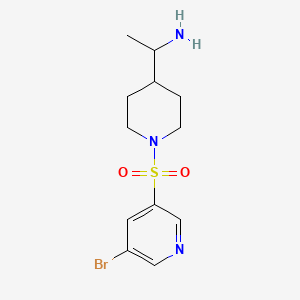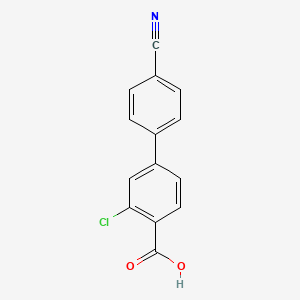![molecular formula C7H5N3O2 B597515 Acide 1H-pyrazolo[3,4-c]pyridine-5-carboxylique CAS No. 1256824-45-9](/img/structure/B597515.png)
Acide 1H-pyrazolo[3,4-c]pyridine-5-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.136. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications biomédicales
Les 1H-pyrazolo[3,4-b]pyridines, un groupe de composés hétérocycliques qui comprend l'acide 1H-pyrazolo[3,4-c]pyridine-5-carboxylique, ont été largement étudiées pour leurs applications biomédicales . Plus de 300 000 1H-pyrazolo[3,4-b]pyridines ont été décrites, qui sont incluses dans plus de 5 500 références .
Synthèse d'hétérocycles polycycliques
L'this compound peut être utilisé dans la synthèse d'hétérocycles polycycliques . Ce processus implique l'utilisation de cétones comme partenaire de condensation .
Inhibiteur de la nicotinamide phosphoribosyltransférase (NAMPT)
Des dérivés de l'this compound ont été identifiés comme des inhibiteurs efficaces de la Nicotinamide Phosphoribosyltransférase humaine (NAMPT) . La NAMPT est une enzyme impliquée dans la biosynthèse du NAD+, et son inhibition a des applications thérapeutiques potentielles dans le traitement du cancer .
Synthèse de dérivés de pyrazolopyridine
L'this compound peut être utilisé dans la synthèse de dérivés de pyrazolopyridine . Ces dérivés auraient diverses activités biologiques .
Mécanisme D'action
Target of Action
The primary target of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is the human Nicotinamide Phosphoribosyltransferase (NAMPT) enzyme . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production .
Mode of Action
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid interacts with NAMPT, inhibiting its enzymatic activity . This inhibition disrupts the normal function of NAMPT, leading to a decrease in the production of NAD+.
Biochemical Pathways
By inhibiting NAMPT, 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid affects the NAD+ biosynthesis pathway . NAD+ is essential for various cellular processes, including energy metabolism, DNA repair, and cell signaling. Therefore, the inhibition of NAMPT can have wide-ranging effects on cellular function .
Result of Action
The inhibition of NAMPT by 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid leads to a decrease in NAD+ levels. This can affect various cellular processes, potentially leading to cell death . The exact molecular and cellular effects of this compound are still under investigation.
Analyse Biochimique
Biochemical Properties
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This interaction inhibits NAMPT activity, leading to a decrease in NAD+ levels, which can affect cellular metabolism and energy production . Additionally, 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid has been found to bind to peroxisome proliferator-activated receptor alpha (PPARα), modulating its activity and influencing lipid metabolism .
Cellular Effects
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of PPARα, leading to changes in the expression of genes involved in lipid metabolism and energy homeostasis . Furthermore, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid involves several key interactions with biomolecules. The compound binds to NAMPT, inhibiting its enzymatic activity and reducing NAD+ levels . This inhibition affects cellular energy production and metabolism. Additionally, 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid interacts with PPARα, modulating its activity and influencing the expression of genes involved in lipid metabolism . These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid can lead to sustained inhibition of NAMPT activity and a persistent decrease in NAD+ levels . These findings suggest that the compound can have lasting effects on cellular metabolism and energy production.
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid have been evaluated in animal models to determine its dosage-dependent impact. Studies have shown that the compound exhibits a dose-dependent inhibition of NAMPT activity, with higher doses leading to more significant reductions in NAD+ levels . At therapeutic doses, the compound has been found to effectively inhibit tumor growth and improve metabolic parameters in animal models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dose optimization in therapeutic applications .
Metabolic Pathways
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with NAMPT and PPARα. By inhibiting NAMPT, the compound affects the NAD+ biosynthesis pathway, leading to reduced NAD+ levels and altered cellular metabolism . Additionally, the modulation of PPARα activity influences lipid metabolism and energy homeostasis . These interactions highlight the compound’s potential to impact metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound has been found to be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins and enzymes, influencing its localization and accumulation . Studies have shown that the compound can accumulate in the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound has been found to localize in the nucleus and mitochondria, where it interacts with key biomolecules involved in cellular metabolism and energy production . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Propriétés
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-9-10-6(4)3-8-5/h1-3H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRUSLFGPDMCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

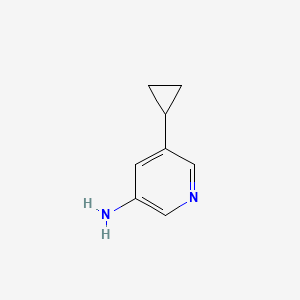
![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)
![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)

![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)
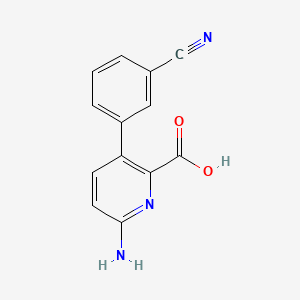
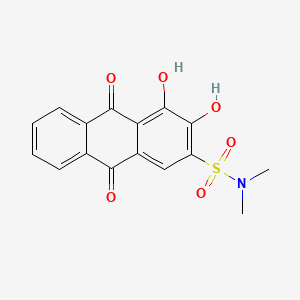
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)
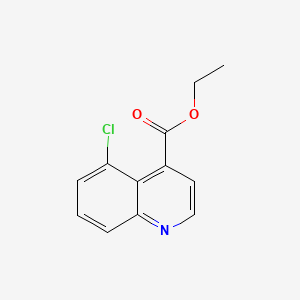
![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)
